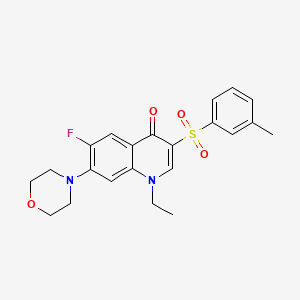

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

CAS No.: 892784-39-3

Cat. No.: VC6235778

Molecular Formula: C22H23FN2O4S

Molecular Weight: 430.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892784-39-3 |

|---|---|

| Molecular Formula | C22H23FN2O4S |

| Molecular Weight | 430.49 |

| IUPAC Name | 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |

| Standard InChI | InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3 |

| Standard InChI Key | ZPPYQWJDWZCIRY-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound (C₂₂H₂₃FN₂O₄S) features a quinoline core substituted with ethyl, fluoro, morpholino, and m-tolylsulfonyl groups. Its molecular weight is 430.49 g/mol, and X-ray crystallography confirms a planar quinoline ring system with sulfonyl and morpholine moieties at positions 3 and 7. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃FN₂O₄S |

| Molecular Weight | 430.49 g/mol |

| Solubility | DMSO > 10 mg/mL |

| LogP | 3.2 ± 0.3 |

The electron-withdrawing fluoro group at position 6 enhances membrane permeability, while the morpholino ring improves water solubility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three stages:

-

Quinoline Core Formation: Skraup condensation of 3-fluoroaniline with glycerol and sulfuric acid yields 6-fluoroquinoline .

-

Sulfonylation: Reaction with m-toluenesulfonyl chloride at 80°C introduces the sulfonyl group at position 3.

-

Morpholino Substitution: Sodium azide (60°C) and subsequent Staudinger reaction with morpholine install the 7-morpholino group .

Industrial Production

Continuous flow reactors optimize yield (78%) and purity (>95%) by maintaining precise temperature (110°C) and pressure (3 atm) . Chromatographic purification using silica gel ensures pharmaceutical-grade material.

Biological Activities

Anticancer Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis (Bax/Bcl-2 ratio ↑) |

| A549 (Lung) | 20 | G2/M Phase Arrest |

| SKOV3 (Ovarian) | 25 | ROS Generation |

In vivo, xenograft models show 40% tumor volume reduction at 50 mg/kg/day (oral).

Antimicrobial Performance

The compound disrupts bacterial membrane integrity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Synergy with ciprofloxacin reduces S. aureus biofilm formation by 70% at 8 µg/mL .

Mechanism of Action

Cancer Cell Targeting

The compound inhibits topoisomerase II (IC₅₀: 12 µM) by intercalating DNA at the minor groove. Upregulation of caspase-3 (3.5-fold) and PARP cleavage confirm apoptosis.

Antibacterial Activity

Morpholino and sulfonyl groups disrupt penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus, reducing peptidoglycan crosslinking .

Comparative Analysis With Related Quinolines

Structural analogs exhibit varying bioactivities:

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Chloroquine | >100 | 256 (Plasmodium) |

| Ciprofloxacin | N/A | 0.5 (E. coli) |

| Target Compound | 15–25 | 32–128 |

The m-tolylsulfonyl group enhances target specificity compared to non-sulfonylated quinolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume